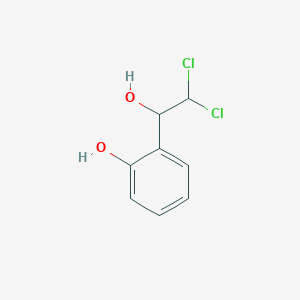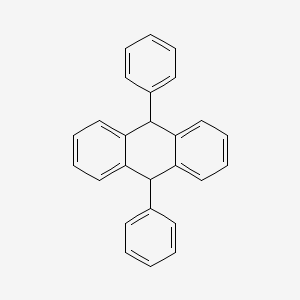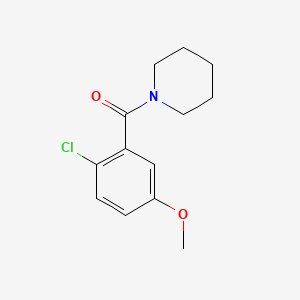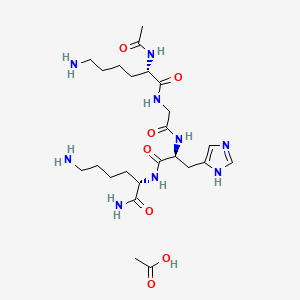
Butalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butalene, also known as bicyclo[2.2.0]hexa-1,3,5-triene, is a polycyclic hydrocarbon composed of two fused cyclobutadiene rings . This compound is of significant interest due to its unique structure and aromatic properties. It can be envisioned as benzene with an internal bridge, and calculations indicate it is somewhat less stable than the open 1,4-didehydrobenzene biradical .
Métodos De Preparación
The synthesis of butalene involves an elimination reaction from a Dewar benzene derivative This method is significant as it allows the formation of the unique bicyclic structure of this compound
Análisis De Reacciones Químicas
Butalene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Reduction: Similar to other polycyclic hydrocarbons, this compound can undergo reduction reactions.
Substitution: this compound can participate in substitution reactions, particularly electrophilic aromatic substitution due to its aromatic nature.
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Butalene has several scientific research applications:
Chemistry: this compound is studied for its unique aromatic properties and stability.
Biology and Medicine: While direct applications in biology and medicine are limited, the study of this compound can provide insights into the behavior of similar polycyclic compounds that may have biological activity.
Industry: this compound’s industrial applications are limited, but its study can contribute to the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of butalene involves its aromatic nature. The significant π bonding interactions involve conjugation around the periphery of the whole six-atom structure, similar to benzene . This conjugation contributes to its stability and reactivity. The molecular targets and pathways involved are primarily related to its interactions with other aromatic compounds and reagents.
Comparación Con Compuestos Similares
Butalene can be compared with other similar compounds such as:
- Propalene
- Pentalene
- Heptalene
- Octalene
These compounds share the characteristic of being polycyclic hydrocarbons with varying degrees of aromaticity and stability . This compound is unique due to its specific bicyclic structure and the presence of two fused cyclobutadiene rings, which contribute to its distinct aromatic properties.
Propiedades
Número CAS |
1552-98-3 |
|---|---|
Fórmula molecular |
C6H4 |
Peso molecular |
76.10 g/mol |
Nombre IUPAC |
bicyclo[2.2.0]hexa-1,3,5-triene |
InChI |
InChI=1S/C6H4/c1-2-6-4-3-5(1)6/h1-4H |
Clave InChI |
YHCJOCYHUDCVQI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


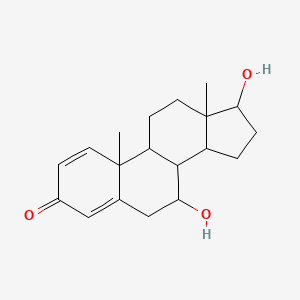
![(2R,3R,4S,5S,6R)-2-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14758846.png)
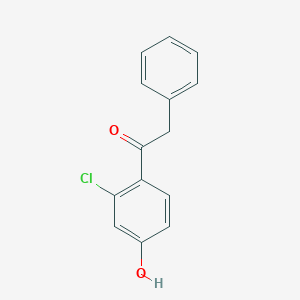
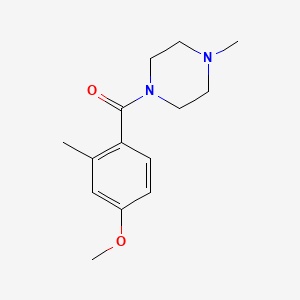
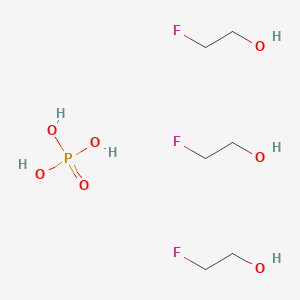

![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B14758864.png)
